molecular formula C8H17ClN2O2 B1471194 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1797202-14-2

3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1471194
CAS No.: 1797202-14-2
M. Wt: 208.68 g/mol
InChI Key: QAGXBYDWXOXRGK-UHFFFAOYSA-N
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Description

3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a piperazine-containing propanone derivative. Its structure features a methoxy group at the 3-position of the propanone backbone and a piperazine moiety linked via a ketone group.

The compound is listed in supplier catalogs with CAS numbers and synonyms, indicating its relevance in medicinal chemistry research .

Properties

IUPAC Name

3-methoxy-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-7-2-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGXBYDWXOXRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine moiety, which is known for enhancing the bioactivity of various compounds. The presence of the methoxy group contributes to its lipophilicity and receptor binding capabilities, making it a candidate for various pharmacological studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with methoxy-substituted propanones. The compound can be synthesized through methods that ensure high yields and purity, essential for biological testing.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against pancreatic cancer cell lines with promising results. The compound demonstrated significant growth inhibition at specific concentrations, indicating its potential as an anticancer agent.

Cell Line Concentration (μM) Growth Inhibition (%)
MiaPaCa22538.2 ± 12.4
BxPC32521.1 ± 10.2
PANC-12546.5 ± 2.5

These results suggest that modifications to the methoxy group can enhance the compound's activity against specific cancer types .

Neuropharmacological Effects

The compound's interaction with serotonin receptors has also been investigated. Studies indicate that derivatives containing a piperazine ring exhibit affinity towards serotonin receptors, particularly the 5-HT1A subtype, which is crucial for regulating mood and anxiety .

In vitro assays have shown that compounds similar to this compound can displace radiolabeled ligands in binding assays, demonstrating their potential as anxiolytic agents. The binding affinity was quantified using the Cheng-Prusoff equation, revealing micromolar affinities.

Case Studies

Case Study: Anticancer Screening

In a study assessing the anticancer properties of various piperazine derivatives, including this compound, researchers found that compounds with specific substituents on the piperazine ring exhibited enhanced cytotoxicity against pancreatic cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .

Case Study: Serotonin Receptor Binding

Another study focused on the binding characteristics of piperazine-based compounds to serotonin receptors. It was found that the presence of methoxy groups significantly increased binding affinity to the 5-HT1A receptor, suggesting that this compound could be further explored for neuropharmacological applications .

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Key Applications :

  • Antidepressants : The compound is involved in synthesizing novel antidepressant agents by modifying its piperazine moiety to enhance pharmacological activity.
  • Antipsychotics : Its derivatives have shown promise in developing antipsychotic medications, providing a basis for further research into their efficacy and safety profiles.

Biochemical Studies

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biological systems.

Case Study Example :
A study investigated the effects of this compound on serotonin receptors, revealing its potential as a selective serotonin reuptake inhibitor (SSRI), which could lead to new treatments for mood disorders.

Organic Synthesis

This compound acts as an intermediate in synthesizing various organic compounds, particularly those containing piperazine rings. Its reactivity allows for multiple synthetic pathways, making it versatile in organic chemistry.

Synthesis Pathways :

Reaction TypeDescription
Alkylation Reacts with alkyl halides to form substituted piperazines.
Acylation Can be acylated to produce amides useful in drug development.
Reduction Undergoes reduction reactions to yield secondary amines with varied biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Diversity: The methoxy group in the target compound is replaced by aryl (e.g., benzothiophenyl), phenoxy, or hydroxy-methoxyphenyl groups in analogs, altering hydrophobicity and receptor affinity .
  • Synthetic Complexity : Yields vary significantly (12–56.9%), with lower yields in bulkier substituents (e.g., benzothiophenyl) due to steric hindrance .

Pharmacological Activity

Table 2: Pharmacological Data of Selected Analogs
Compound Name Target Receptor/Activity IC50/Ki Values References
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) 5-HT1A receptor binding inhibition IC50 = 2.50 µM; Ki = 2.30 µM
3-[2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one A2A adenosine receptor antagonism Not quantified
1-(Benzo[b]thiophen-3-yl)-3-(4-benzylpiperazin-1-yl)propan-1-one (8) Anti-Trypanosoma cruzi activity Moderate activity

Key Observations :

  • Receptor Specificity: The presence of heterocyclic groups (e.g., benzothiophenyl) enhances 5-HT1A affinity, while benzoxazolyl groups shift activity toward adenosine receptors .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility References
3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride ~220.69 (estimated) N/A Likely polar
1-(Benzo[b]thiophen-3-yl)-3-(4-benzylpiperazin-1-yl)propan-1-one hydrochloride 428.96 202–203 Low (crystalline)
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride 284.79 N/A Moderate (powder)

Key Observations :

  • Melting Points : Higher melting points correlate with crystalline structures, impacting formulation strategies .

Preparation Methods

Alkylation of 1,3-Propanediol

  • Reaction : 1,3-propanediol + methyl chloride → 3-methoxy-1-propanol
  • Catalyst/Base : Alkali metal hydroxides (e.g., NaOH, KOH) or organic nitrogen bases (e.g., DABCO, DBU)
  • Solvent : Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, or ethers like tetrahydrofuran; 1,3-propanediol can also act as solvent
  • Conditions : Batch or continuous stirred-tank reactors; temperatures and pressures optimized for methyl chloride gas dissolution and reaction kinetics
  • Selectivity : High selectivity (>85%, often >90%) with minimal byproducts such as 1,3-dimethoxypropane
  • Workup : Removal of salts (e.g., potassium chloride) by filtration; distillation to separate and purify 3-methoxy-1-propanol and recycle unreacted 1,3-propanediol

This method is advantageous due to the use of inexpensive starting materials, operational simplicity, and high yield (up to 71% theoretical yield) with low ecological impact.

Parameter Typical Range/Value Notes
Base NaOH, KOH, DABCO, DBU Alkali hydroxides preferred
Solvent Acetone, acetonitrile, THF, none 1,3-propanediol can be solvent
Methyl chloride pressure 0.1 - 5 bar Gas or liquefied form
Reaction time 10 min - 4 hours Batch or continuous
Temperature Ambient to moderate heating Optimized for reaction rate
Selectivity >85% to >95% High selectivity to desired product
Yield Up to 71% theoretical Based on monopotassium salt of diol

Formation of Hydrochloride Salt

The free base form of 3-methoxy-1-(piperazin-1-yl)propan-1-one is converted into the hydrochloride salt to improve stability, crystallinity, and ease of handling.

  • Procedure : Treat the free base with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether.
  • Isolation : The hydrochloride salt precipitates out and is collected by filtration.
  • Purification : Recrystallization from suitable solvents to obtain pure hydrochloride salt.

Summary Table of Preparation Steps

Step Method/Conditions Key Reagents/Materials Outcome/Product
1. Alkylation of 1,3-propanediol React with methyl chloride + base, polar aprotic solvent or neat 1,3-propanediol, methyl chloride, NaOH/KOH 3-methoxy-1-propanol (intermediate)
2. Piperazine substitution Nucleophilic substitution on activated intermediate 3-methoxy-1-propanone derivative, piperazine 3-methoxy-1-(piperazin-1-yl)propan-1-one (free base)
3. Hydrochloride salt formation Treat with HCl in ethanol or ether Free base, HCl 3-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride salt

Research Findings and Considerations

  • The alkylation step is highly selective and scalable, with reported yields around 70% and selectivity exceeding 85%, making it industrially viable.
  • Use of polar aprotic solvents and appropriate bases is critical to minimize side reactions and maximize yield.
  • Continuous processing options exist for the alkylation step, enhancing throughput and process control.
  • The piperazine substitution step requires careful control of reaction conditions to avoid over-alkylation or polymerization.
  • Formation of the hydrochloride salt is straightforward and standard in pharmaceutical intermediate preparation, improving compound stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperazine derivatives and a ketone precursor. A common approach involves reacting 3-methoxypropan-1-one with piperazine under basic conditions (e.g., NaOH) in polar aprotic solvents like ethanol or methanol at 60–80°C. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperazine ring and methoxy group positions. Mass spectrometry (MS) confirms molecular weight, while FT-IR validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Elemental analysis ensures stoichiometric purity of the hydrochloride salt .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Maintain temperatures below –20°C in a dry, dark environment. Avoid exposure to moisture or acidic/basic vapors, which may hydrolyze the ketone or piperazine moieties .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under scale-up conditions?

  • Methodological Answer : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Pre-activate piperazine with a mild base (e.g., K₂CO₃) to improve nucleophilicity. Solvent selection (e.g., DMF for high solubility) and stoichiometric excess of the ketone precursor (1.2–1.5 equivalents) can increase yields to >85%. Post-synthesis, employ fractional distillation for solvent recovery .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Validate activity via orthogonal assays:

  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists).
  • Functional Assays : cAMP accumulation or calcium flux measurements in cell lines expressing target receptors.
  • Purity Control : Use HPLC-MS to confirm >98% purity and exclude confounding byproducts .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin or dopamine receptors. ADMET predictions (via SwissADME or pkCSM) estimate bioavailability, blood-brain barrier penetration, and metabolic stability. QSAR models optimize substituents on the piperazine ring to enhance solubility or reduce cytotoxicity .

Q. What are the critical factors in designing stability studies for this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions (e.g., PBS). Monitor degradation via UPLC at intervals (0, 24, 48 hrs) to assess half-life. Test light sensitivity by exposing samples to UV-Vis radiation and quantify photodegradants using GC-MS. Include antioxidants (e.g., ascorbic acid) in formulations to prolong stability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or counterion effects. Characterize crystal structure via X-ray diffraction to identify hydrate vs. anhydrous forms. Compare solubility in buffered aqueous solutions (pH 4–9) and organic solvents (e.g., DMSO, acetonitrile) using nephelometry. Report results with explicit pH and temperature conditions .

Q. Why do different studies report varying IC₅₀ values in enzyme inhibition assays?

  • Methodological Answer : Variability arises from enzyme source (recombinant vs. native), assay buffers (ionic strength, cofactors), or compound pre-treatment (sonication for dispersion). Standardize protocols using commercial enzyme kits (e.g., Sigma-Aldrich) and pre-equilibrate the compound in assay buffer for 30 min. Include positive controls (e.g., known inhibitors) to normalize data .

Tables for Key Data

Property Typical Value Reference
Melting Point190–192°C
Molecular Weight239.8 g/mol
Solubility in DMSO>50 mg/mL
HPLC Purity≥98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
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3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

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